molecular formula C17H14ClNO4 B2429451 4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride CAS No. 1797668-19-9

4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride

Cat. No. B2429451
CAS RN: 1797668-19-9
M. Wt: 331.75
InChI Key: JGHOJBRZXSQXGK-UHFFFAOYSA-N
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Description

4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride involves its ability to inhibit certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In general, it has been shown to have anti-inflammatory and antioxidant effects, as well as the ability to induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride in lab experiments include its ability to selectively target specific enzymes and signaling pathways, as well as its potential therapeutic applications in various fields of scientific research. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the exploration of its potential therapeutic applications in treating neurodegenerative diseases and other conditions. Additionally, further research is needed to understand the mechanism of action of the compound and its effects on different cell types and signaling pathways.

Synthesis Methods

The synthesis method for 4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride involves several steps. The starting material is 2,6-dimethoxyphenol, which undergoes a series of reactions to yield the final product. The reaction involves the use of various chemicals, including potassium carbonate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, and hydrochloric acid.

Scientific Research Applications

4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)benzene-1,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4.ClH/c1-9-4-13(11-3-2-10(19)5-15(11)20)18-14-7-17-16(6-12(9)14)21-8-22-17;/h2-7,19-20H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHOJBRZXSQXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC3=C(C=C12)OCO3)C4=C(C=C(C=C4)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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